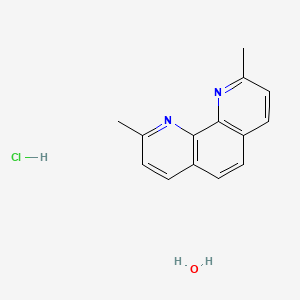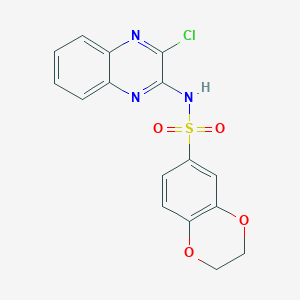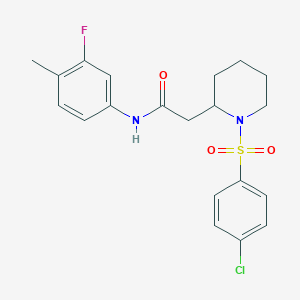
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions, making it valuable in various fields such as chemical analysis, coordination chemistry, and organic synthesis . The compound appears as a white crystalline powder and is often used in spectrophotometric determinations of copper .
Mecanismo De Acción
Target of Action
The primary target of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, also known as Neocuproine, is copper (Cu) . It acts as a chelating agent, binding to copper ions and forming a stable complex .
Mode of Action
Neocuproine interacts with its target, copper, through a process known as chelation . This involves the formation of multiple bonds between the Neocuproine and copper ions, resulting in a ring-like structure. This interaction effectively sequesters the copper ions, preventing them from participating in other reactions .
Biochemical Pathways
Copper is involved in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, connective tissue formation, and iron transport .
Pharmacokinetics
Neocuproine is soluble in methanol , which could potentially aid in its absorption and distribution.
Result of Action
The molecular and cellular effects of Neocuproine’s action primarily revolve around its ability to bind and sequester copper ions . By doing so, it can influence the availability of copper for various biochemical processes, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Neocuproine. For instance, the presence of copper in the environment is a prerequisite for its action . Furthermore, factors such as pH, temperature, and the presence of other ions could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has strong chelating properties and can form stable complexes with metal ions . This property makes it useful in various fields of chemical analysis, coordination chemistry, and organic synthesis .
Cellular Effects
It is known that the compound can interact with copper ions, which play a crucial role in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to chelate metal ions. It can form complexes with copper ions, which can influence various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry, room temperature conditions for stability .
Metabolic Pathways
Due to its ability to chelate copper ions, it may interact with enzymes or cofactors that require copper .
Transport and Distribution
Its solubility in methanol suggests that it may be able to cross cell membranes .
Subcellular Localization
Its ability to chelate copper ions suggests that it may localize to areas of the cell where copper ions are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline typically involves the reduction of ketones. A common method uses p-benzoquinone as a starting material, which is reduced under appropriate conditions using reducing agents like sodium borohydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions, particularly copper.
Oxidation and Reduction: Participates in redox reactions, often used in the determination of copper ions in solutions.
Substitution: Can undergo substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride for reduction reactions.
Oxidizing Agents: Used in redox reactions involving metal ions.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions are typically metal complexes, such as copper complexes, which are used in various analytical and industrial applications .
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but without the methyl groups at the 2 and 9 positions.
Bathocuproine: Another derivative of phenanthroline, used for similar applications but with different substituents.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is unique due to its enhanced chelating ability provided by the methyl groups at the 2 and 9 positions. These groups increase the compound’s stability and specificity in forming complexes with metal ions, making it particularly effective in analytical and industrial applications .
Propiedades
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-82-5, 332360-00-6 | |
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)


![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)
![3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2933563.png)
![4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2933564.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2933570.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)
![3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B2933572.png)
